molecular formula C9H14N2O2 B12581389 Acetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-

Acetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-

Cat. No.: B12581389
M. Wt: 182.22 g/mol
InChI Key: WEZAKYKEQPPJCV-UHFFFAOYSA-N
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Description

Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- is a chemical compound with the molecular formula C9H14N2O2. It is known for its unique structure, which includes an isoxazole ring, a functional group that is often found in various biologically active compounds. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- typically involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acetamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted isoxazole derivatives.

Scientific Research Applications

Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-methyl-
  • Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-propyl-
  • Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-butyl-

Uniqueness

Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group may confer distinct properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-ethylacetamide

InChI

InChI=1S/C9H14N2O2/c1-5-11(8(4)12)9-6(2)10-13-7(9)3/h5H2,1-4H3

InChI Key

WEZAKYKEQPPJCV-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(ON=C1C)C)C(=O)C

Origin of Product

United States

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